molecular formula C21H19N3O3 B2778286 N-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-64-9

N-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2778286
CAS No.: 899959-64-9
M. Wt: 361.401
InChI Key: SDOOSHNYBVBFCV-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a benzodioxole group, a phenyl group, and a dihydropyrrolopyrazine group . Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via condensation methods . For example, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on synthesizing novel compounds with structures related to N-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, exploring their biological activities. For instance, the synthesis and antioxidant studies of novel carboxamides based on pyrazolobenzothiazine ring systems revealed compounds with moderate to significant radical scavenging activity, indicating potential antioxidant applications (Ahmad et al., 2012). Furthermore, research on benzamide-based 5-aminopyrazoles demonstrated significant antiviral activities against bird flu influenza (H5N1), suggesting the potential for antiviral drug development (Hebishy et al., 2020).

Future Directions

While specific future directions for this compound were not found, similar compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-21(22-16-8-9-18-19(13-16)27-14-26-18)24-12-11-23-10-4-7-17(23)20(24)15-5-2-1-3-6-15/h1-10,13,20H,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOOSHNYBVBFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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